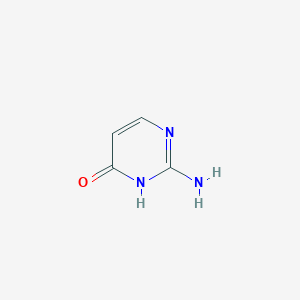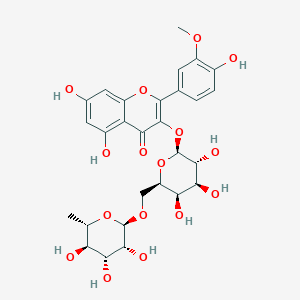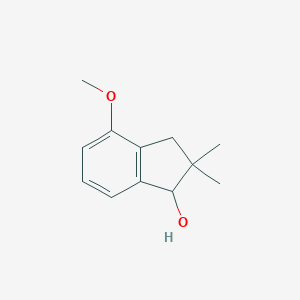
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide, also known as o-Chloro-para-methoxybenzylideneimine oxide (o-Cl-PMBO), is a chemical compound with potential applications in scientific research. It belongs to the class of imine oxides, which are versatile and useful intermediates in organic synthesis. In
Wirkmechanismus
The mechanism of action of o-Cl-PMBO is not well understood. However, it is believed that o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are active in catalytic reactions. In addition, o-Cl-PMBO can act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the products.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of o-Cl-PMBO. However, it should be noted that o-Cl-PMBO is a chemical compound and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using o-Cl-PMBO in lab experiments include:
1. Versatility: o-Cl-PMBO can be used in various scientific research applications, including catalysis, asymmetric synthesis, and sensing.
2. High yield: o-Cl-PMBO can be synthesized with high yield using a simple and efficient method.
3. Low cost: o-Cl-PMBO is relatively inexpensive compared to other chiral auxiliaries and fluorescent probes.
The limitations of using o-Cl-PMBO in lab experiments include:
1. Limited solubility: o-Cl-PMBO has limited solubility in common organic solvents, which can limit its use in certain reactions.
2. Toxicity: o-Cl-PMBO is a chemical compound and should be handled with caution due to its potential toxicity.
3. Lack of mechanistic understanding: the mechanism of action of o-Cl-PMBO is not well understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of o-Cl-PMBO in scientific research, including:
1. Development of new catalytic applications: o-Cl-PMBO can be used as a ligand in transition metal catalysis, and further research could lead to the discovery of new catalytic applications.
2. Exploration of new asymmetric synthesis reactions: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis, and further research could lead to the discovery of new reactions and products.
3. Improvement of sensing applications: o-Cl-PMBO can act as a fluorescent probe for metal ions, and further research could lead to the development of more sensitive and selective sensing applications.
4. Mechanistic understanding: further research is needed to fully understand the mechanism of action of o-Cl-PMBO, which could lead to the development of new applications and improved use in existing applications.
In conclusion, o-Cl-PMBO is a versatile and useful chemical compound with potential applications in catalysis, asymmetric synthesis, and sensing. Further research is needed to fully understand its mechanism of action and to explore new applications.
Synthesemethoden
The synthesis of o-Cl-PMBO involves the reaction of 4-chlorobenzaldehyde and 2-methoxybenzylamine in the presence of hydrogen peroxide. The reaction proceeds via an imine intermediate, which is then oxidized to the corresponding imine oxide. The yield of o-Cl-PMBO can be improved by using excess hydrogen peroxide and a catalytic amount of acetic acid.
Wissenschaftliche Forschungsanwendungen
O-Cl-PMBO has been used in various scientific research applications, including:
1. As a ligand in transition metal catalysis: o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are useful in catalytic reactions. For example, o-Cl-PMBO-palladium complex has been used in the synthesis of arylamines and aryl ethers.
2. As a chiral auxiliary in asymmetric synthesis: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products. For example, o-Cl-PMBO has been used in the asymmetric synthesis of β-amino alcohols.
3. As a fluorescent probe for metal ions: o-Cl-PMBO can act as a fluorescent probe for metal ions such as copper and zinc. The fluorescence intensity of o-Cl-PMBO increases upon binding to metal ions, making it useful in sensing applications.
Eigenschaften
CAS-Nummer |
19865-62-4 |
|---|---|
Produktname |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-11(14)10-16(17)13-8-6-12(15)7-9-13/h2-10H,1H3 |
InChI-Schlüssel |
YXKKDOOUKQUKBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



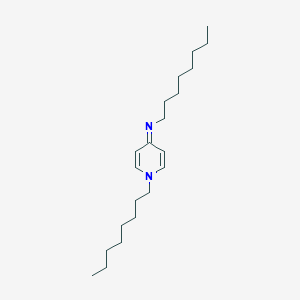

![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
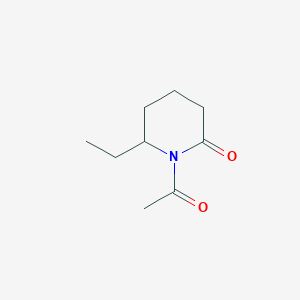



![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
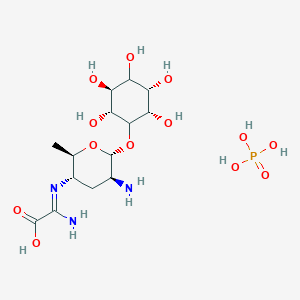

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
